![molecular formula C9H7F2NO2 B14894569 5,5-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894569.png)
5,5-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is a heterocyclic compound that features a unique structure with two fluorine atoms attached to the cyclopenta[b]pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid typically involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is carried out in the presence of a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
5,5-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and materials with specific electronic properties
Mécanisme D'action
The mechanism of action of 5,5-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This leads to the modulation of specific biochemical pathways, resulting in the desired therapeutic or industrial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Lacks the fluorine atoms and has different chemical properties and reactivity.
6,7-Dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine: Contains a sulfur atom in place of one of the carbon atoms in the ring, leading to different electronic properties.
2,3-Cyclopentenopyridine: A simpler structure without the fluorine atoms and additional functional groups
Uniqueness
The presence of the fluorine atoms in 5,5-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid imparts unique chemical and physical properties, such as increased stability and reactivity. These properties make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H7F2NO2 |
|---|---|
Poids moléculaire |
199.15 g/mol |
Nom IUPAC |
5,5-difluoro-6,7-dihydrocyclopenta[b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7F2NO2/c10-9(11)2-1-7-6(9)3-5(4-12-7)8(13)14/h3-4H,1-2H2,(H,13,14) |
Clé InChI |
PFYOBGWJIJVJSI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C1N=CC(=C2)C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14894489.png)


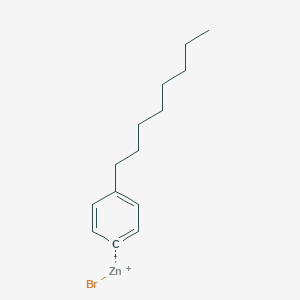
![(1R,2R,3S,5S)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B14894512.png)
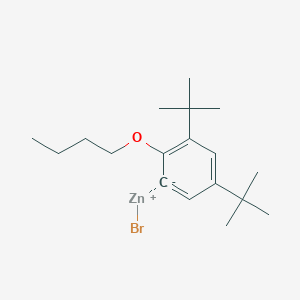
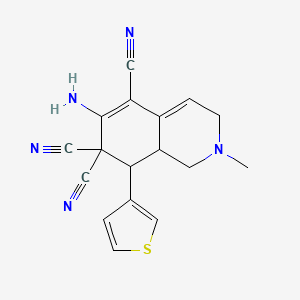
![1-(Tetrazolo[1,5-b]pyridazin-6-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14894528.png)
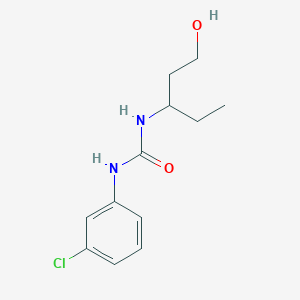
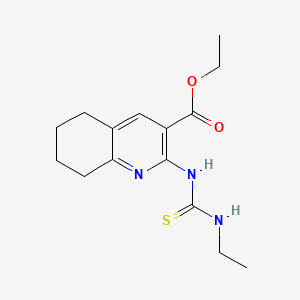
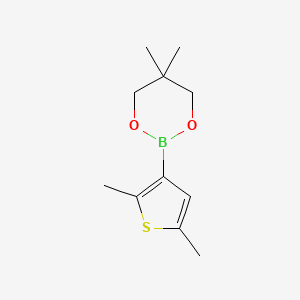
![(S)-3-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14894539.png)

![dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane](/img/structure/B14894559.png)
